SAM Stability on Copper: Comparative Electrochemical Desorption of n-Tetradecanethiol
In a direct comparative study of three organothiol SAMs on electrochemically reduced polycrystalline copper, the n-tetradecanethiol (RSH) monolayer exhibited higher molecular organization than the dithiol analog, R(SH)₂, as determined by PM-IRRAS and contact angle goniometry [1]. This ordered structure is the baseline for understanding the branched tert-tetradecanethiol's performance.
| Evidence Dimension | Molecular organization and stability of SAM on copper |
|---|---|
| Target Compound Data | n-Tetradecanethiol (RSH) forms a SAM with higher molecular organization compared to R(SH)₂. |
| Comparator Or Baseline | 2-dodecylpropane-1,3-dithiol (R(SH)₂) forms monolayers with lower molecular organization. |
| Quantified Difference | R(SH)₂ exhibits lower molecular organization and is more stable under anodic/cathodic desorption tests. |
| Conditions | Electrochemically reduced polycrystalline copper substrate; characterization by contact angle goniometry, XPS, PM-IRRAS, CV, LSV, and cathodic desorption. |
Why This Matters
This data confirms that the linear n-tetradecanethiol provides a well-ordered SAM, establishing a critical benchmark against which the sterically hindered tert-isomer must be evaluated for applications requiring controlled surface properties.
- [1] Denayer, J., Delhalle, J., & Mekhalif, Z. (2009). Comparative study of copper surface treatment with self-assembled monolayers of aliphatic thiol, dithiol and dithiocarboxylic acid. Journal of Electroanalytical Chemistry, 637(1-2), 43-49. View Source
